molecular formula C17H28N2O B15005970 N-[(Piperidin-1-YL)methyl]adamantane-1-carboxamide

N-[(Piperidin-1-YL)methyl]adamantane-1-carboxamide

Cat. No.: B15005970
M. Wt: 276.4 g/mol
InChI Key: SHCDZBIGLVHHTL-UHFFFAOYSA-N
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Description

N-[(Piperidin-1-YL)methyl]adamantane-1-carboxamide is a compound that combines the structural features of piperidine and adamantane. Piperidine is a six-membered heterocycle containing one nitrogen atom, while adamantane is a tricyclic hydrocarbon known for its stability and rigidity. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Piperidin-1-YL)methyl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a carboxylic acid or an amine. This can be achieved through various methods, including oxidation or halogenation followed by substitution reactions.

    Coupling with Piperidine: The functionalized adamantane derivative is then coupled with piperidine. This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond between the adamantane and piperidine moieties.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(Piperidin-1-YL)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(Piperidin-1-YL)methyl]adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antiviral, antimicrobial, or anticancer agent.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and rigidity.

Mechanism of Action

The mechanism of action of N-[(Piperidin-1-YL)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, while the adamantane moiety provides stability and enhances binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(Piperidin-1-YL)methyl]adamantane-1-carboxamide: Combines piperidine and adamantane, offering unique stability and binding properties.

    Piperidine Derivatives: Include various compounds with different substituents on the piperidine ring, each with distinct pharmacological properties.

    Adamantane Derivatives: Include compounds with different functional groups attached to the adamantane core, used in various industrial and pharmaceutical applications.

Uniqueness

This compound stands out due to its combination of the piperidine and adamantane moieties. This unique structure provides a balance of stability, rigidity, and reactivity, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

N-(piperidin-1-ylmethyl)adamantane-1-carboxamide

InChI

InChI=1S/C17H28N2O/c20-16(18-12-19-4-2-1-3-5-19)17-9-13-6-14(10-17)8-15(7-13)11-17/h13-15H,1-12H2,(H,18,20)

InChI Key

SHCDZBIGLVHHTL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CNC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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